Cas no 478046-91-2 (N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)

N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide 化学的及び物理的性質
名前と識別子
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- N-(3-CHLOROPHENYL)-4-(4-CYANOPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide
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- MDL: MFCD02186855
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N154470-50mg |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide |
478046-91-2 | 50mg |
$ 380.00 | 2022-06-03 | ||
abcr | AB300130-500 mg |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide |
478046-91-2 | 500MG |
€647.00 | 2022-08-31 | ||
abcr | AB300130-500mg |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide; . |
478046-91-2 | 500mg |
€678.60 | 2023-09-08 | ||
abcr | AB300130-1g |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide; . |
478046-91-2 | 1g |
€1312.80 | 2023-09-08 | ||
A2B Chem LLC | AI83981-500mg |
N-(3-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide |
478046-91-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
TRC | N154470-25mg |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide |
478046-91-2 | 25mg |
$ 230.00 | 2022-06-03 | ||
abcr | AB300130-1 g |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide |
478046-91-2 | 1g |
€1,256.00 | 2022-08-31 | ||
A2B Chem LLC | AI83981-1mg |
N-(3-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide |
478046-91-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI83981-1g |
N-(3-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide |
478046-91-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00934858-1g |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide |
478046-91-2 | 90% | 1g |
¥4193.0 | 2024-04-18 |
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamideに関する追加情報
Professional Introduction to N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS No. 478046-91-2)
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, identified by its CAS number 478046-91-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of tetrahydropyrazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both chloro and cyano substituents, contribute to its unique chemical properties and reactivity, making it a subject of extensive research and development.
The< strong>N-(3-Chlorophenyl) moiety in the molecular structure imparts a certain electronic and steric environment that can influence the compound's interaction with biological targets. This aspect has been extensively studied in the context of drug design, where the chloro group is often utilized to enhance binding affinity and selectivity. In contrast, the 4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide part of the molecule introduces a cyano group, which can serve as a pharmacophore or a site for further functionalization. The tetrahydropyrazine ring itself is a common scaffold in medicinal chemistry, known for its ability to modulate various biological pathways.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional properties of N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide. These studies have revealed that the compound exhibits notable interactions with specific enzymes and receptors, suggesting its potential as an inhibitor or modulator in various therapeutic contexts. For instance, preliminary computational studies have indicated that this molecule may interact with enzymes involved in metabolic pathways, potentially offering benefits in the treatment of metabolic disorders.
In addition to its structural characteristics, the synthesis and purification of N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide have been optimized to ensure high yield and purity. The synthetic route involves multiple steps, including condensation reactions, cyclization, and functional group transformations. Each step has been meticulously designed to maximize efficiency while minimizing side reactions. The use of advanced synthetic techniques has enabled researchers to produce this compound in sufficient quantities for both laboratory studies and potential clinical trials.
The biological activity of N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide has been explored in various preclinical models. Initial studies have shown that this compound exhibits promising effects on certain biological pathways, particularly those related to inflammation and pain modulation. The presence of both chloro and cyano groups appears to enhance its bioactivity, allowing it to interact with multiple targets simultaneously. This multitarget approach is increasingly recognized as a key strategy in drug development, as it can lead to more comprehensive therapeutic effects.
The pharmacokinetic properties of this compound are also of great interest. Research has demonstrated that N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for determining its potential as a drug candidate, as they influence how the compound behaves within the body over time. Further studies are ongoing to optimize these properties and ensure that the compound reaches its intended target sites effectively.
In conclusion, N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS No. 478046-91-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities and favorable pharmacokinetic properties, make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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